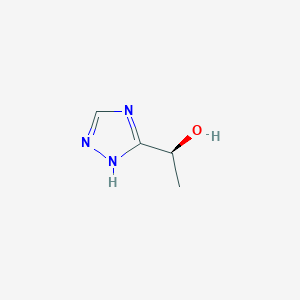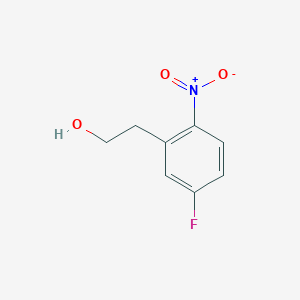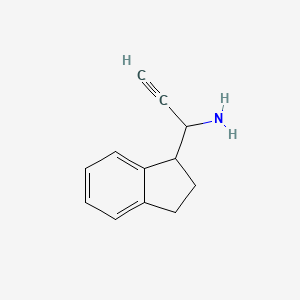![molecular formula C6H11NO B13574909 (3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole CAS No. 1446355-48-1](/img/structure/B13574909.png)
(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole is a heterocyclic compound that contains both a furan and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole typically involves cyclization reactions. One common method is the [3 + 2] cycloaddition reaction, which is a promising approach for constructing five-membered heterocyclic scaffolds . This reaction can be catalyzed by various organocatalysts under mild conditions, making it an efficient and green chemistry approach.
Industrial Production Methods
While specific industrial production methods for rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale cyclization reactions using readily available starting materials and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[3,2-b]pyrroles:
Furo[2,3-b]pyrroles: These compounds are structurally related and have been synthesized using multicomponent reactions.
Uniqueness
rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole is unique due to its specific stereochemistry and the presence of both furan and pyrrole rings. This combination of features makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Propriétés
Numéro CAS |
1446355-48-1 |
|---|---|
Formule moléculaire |
C6H11NO |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole |
InChI |
InChI=1S/C6H11NO/c1-3-7-5-2-4-8-6(1)5/h5-7H,1-4H2/t5-,6-/m0/s1 |
Clé InChI |
SSOZXXUSHMYCRH-WDSKDSINSA-N |
SMILES isomérique |
C1CN[C@@H]2[C@H]1OCC2 |
SMILES canonique |
C1CNC2C1OCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




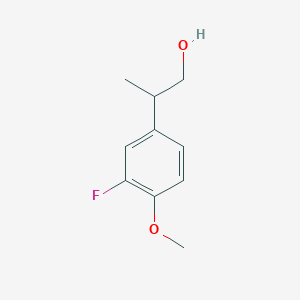
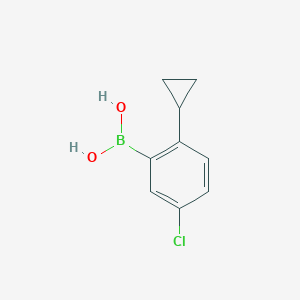
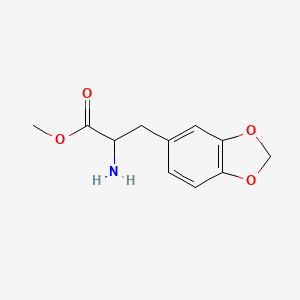
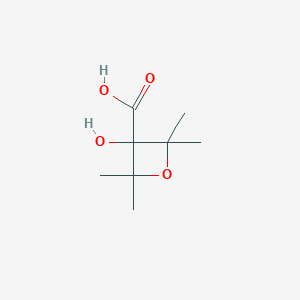
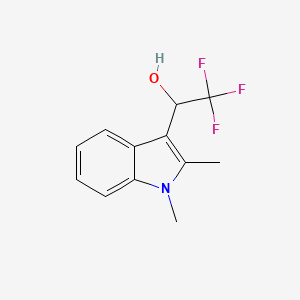
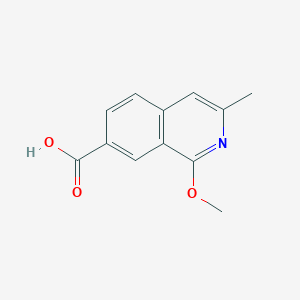
![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)
